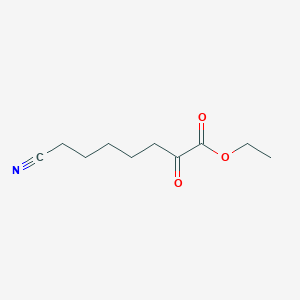![molecular formula C15H15F3O3 B1323824 trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-75-5](/img/structure/B1323824.png)
trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid: is a chiral compound with a molecular formula of C15H15F3O3 and a molecular weight of 300.28 g/mol This compound contains a cyclopentane ring substituted with a carboxylic acid group and a 2-oxo-2-(4-trifluoromethylphenyl)ethyl group
Vorbereitungsmethoden
The synthesis of trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentanone and 4-trifluoromethylbenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between cyclopentanone and 4-trifluoromethylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(4-trifluoromethylphenyl)ethylidene cyclopentanone.
Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent, such as potassium permanganate or chromium trioxide, to introduce the oxo group, resulting in the formation of 2-oxo-2-(4-trifluoromethylphenyl)ethyl cyclopentanone.
Analyse Chemischer Reaktionen
trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group or to reduce the carboxylic acid group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Wissenschaftliche Forschungsanwendungen
trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its targets .
Vergleich Mit ähnlichen Verbindungen
trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid can be compared with similar compounds, such as:
trans-2-[2-Oxo-2-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acid: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
trans-2-[2-Oxo-2-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid: The presence of a chlorine atom instead of a trifluoromethyl group affects the compound’s reactivity and interactions with molecular targets.
trans-2-[2-Oxo-2-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid: The bromine atom introduces different steric and electronic effects compared to the trifluoromethyl group.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
IUPAC Name |
(1R,2S)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)11-6-4-9(5-7-11)13(19)8-10-2-1-3-12(10)14(20)21/h4-7,10,12H,1-3,8H2,(H,20,21)/t10-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFUCGXBLWHIFS-CMPLNLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














